C16H13BrN8O
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Overview
Description
The compound with the molecular formula C16H13BrN8O is a complex organic molecule. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H13BrN8O typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C16H13BrN8O: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds , while reduction reactions may produce alcohols or amines .
Scientific Research Applications
C16H13BrN8O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C16H13BrN8O exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
C16H13BrN8O: can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with related functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical behavior.
List of Similar Compounds
C16H13ClN8O: A compound with a similar structure but with a chlorine atom instead of bromine.
C16H13N8O2: A compound with an additional oxygen atom, leading to different chemical properties.
C16H14N8O: A compound with an additional hydrogen atom, affecting its reactivity and interactions.
These comparisons highlight the distinct characteristics of This compound
Properties
Molecular Formula |
C16H13BrN8O |
---|---|
Molecular Weight |
413.23 g/mol |
IUPAC Name |
5-bromo-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H13BrN8O/c17-11-4-5-13(25-10-19-22-23-25)12(9-11)16(26)18-7-6-15-21-20-14-3-1-2-8-24(14)15/h1-5,8-10H,6-7H2,(H,18,26) |
InChI Key |
RVEWSLTWQDGLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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